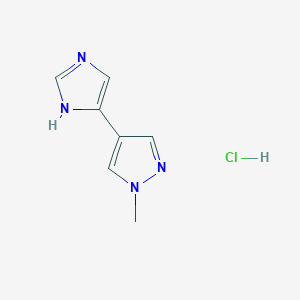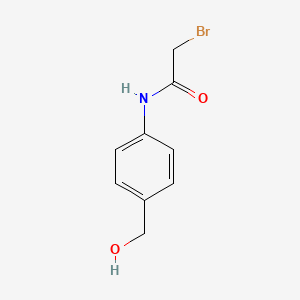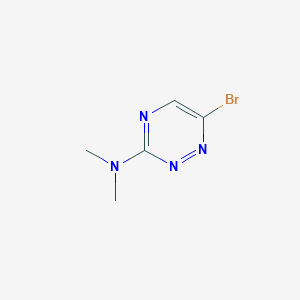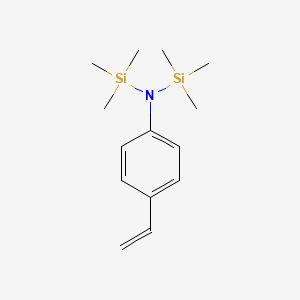![molecular formula C19H18Cl3NO4 B8631162 2,4,5-Trichlorophenyl N-[(benzyloxy)carbonyl]-L-valinate CAS No. 3065-23-4](/img/structure/B8631162.png)
2,4,5-Trichlorophenyl N-[(benzyloxy)carbonyl]-L-valinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-Trichlorophenyl N-[(benzyloxy)carbonyl]-L-valinate is a synthetic organic compound that features a trichlorophenyl group, a benzyloxycarbonyl group, and an L-valinate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trichlorophenyl N-[(benzyloxy)carbonyl]-L-valinate typically involves the reaction of 2,4,5-trichlorophenol with N-[(benzyloxy)carbonyl]-L-valine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,4,5-Trichlorophenyl N-[(benzyloxy)carbonyl]-L-valinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trichlorophenyl group can undergo substitution reactions, where one or more chlorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
2,4,5-Trichlorophenyl N-[(benzyloxy)carbonyl]-L-valinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and protein modification.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,4,5-Trichlorophenyl N-[(benzyloxy)carbonyl]-L-valinate involves its interaction with specific molecular targets. The trichlorophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The benzyloxycarbonyl group may protect the compound from degradation, allowing it to exert its effects more efficiently.
Comparación Con Compuestos Similares
Similar Compounds
- Pentafluorophenyl N-[(benzyloxy)carbonyl]-L-valinate
- Pentachlorophenyl N-[(benzyloxy)carbonyl]-L-valinate
- p-Nitrophenyl N-[(benzyloxy)carbonyl]-L-valinate
Uniqueness
2,4,5-Trichlorophenyl N-[(benzyloxy)carbonyl]-L-valinate is unique due to the presence of the trichlorophenyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring, leading to variations in their chemical behavior and applications.
Propiedades
Número CAS |
3065-23-4 |
|---|---|
Fórmula molecular |
C19H18Cl3NO4 |
Peso molecular |
430.7 g/mol |
Nombre IUPAC |
(2,4,5-trichlorophenyl) 3-methyl-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C19H18Cl3NO4/c1-11(2)17(23-19(25)26-10-12-6-4-3-5-7-12)18(24)27-16-9-14(21)13(20)8-15(16)22/h3-9,11,17H,10H2,1-2H3,(H,23,25) |
Clave InChI |
KXDPKWZNNMFNOJ-UHFFFAOYSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)OC1=CC(=C(C=C1Cl)Cl)Cl)NC(=O)OCC2=CC=CC=C2 |
SMILES canónico |
CC(C)C(C(=O)OC1=CC(=C(C=C1Cl)Cl)Cl)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-Pyridinecarboxylic acid, 6-[8-[(2-benzothiazolylamino)carbonyl]-3,4-dihydro-2(1H)-isoquinolinyl]-](/img/structure/B8631166.png)


